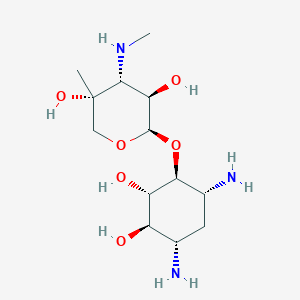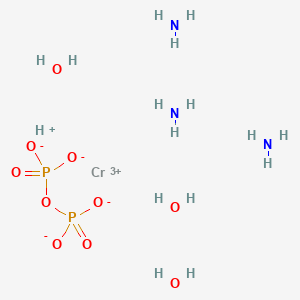
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine derivatives and is known for its potent cytotoxic effects on cancer cells.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. Several studies have investigated the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves the binding of the compound to DNA and the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The compound has been shown to exhibit selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile in lab experiments include its potent cytotoxic effects on cancer cells and its selectivity towards certain types of cancer cells. However, the compound is challenging to synthesize, and its use in clinical settings may be limited by its toxicity and potential side effects.
Direcciones Futuras
Several future directions for research on 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in combination with other chemotherapeutic agents, and the exploration of its anti-angiogenic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of the compound, as well as its efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves several steps, including the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chloro-2-cyanoacrylic acid. This intermediate is then reacted with 2-aminopyridine in the presence of a catalyst to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
Propiedades
Número CAS |
126202-89-9 |
|---|---|
Fórmula molecular |
C18H12ClN3 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-4-7-13(9-14)15-10-17(12-5-2-1-3-6-12)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |
Clave InChI |
NGKZWOHMJGDLDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Sinónimos |
Dalfopristin+Quinupristin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)







![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
